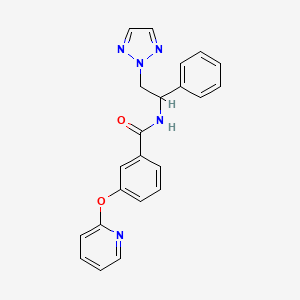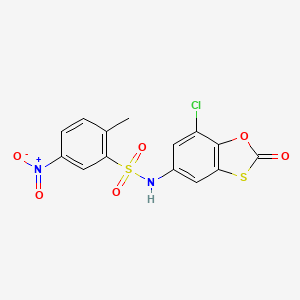
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a multifaceted chemical with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structural components make it a valuable subject for scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Synthesis of (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone typically involves the combination of its constituent parts through controlled reactions. The synthetic routes may involve:
Nucleophilic substitution reactions, where (6-ethyl-5-fluoropyrimidin-4-yl) is activated to react with pyrrolidine.
Condensation reactions to form the methanone bridge between the pyrrolidinyl and pyrazolyl groups.
Precision in controlling reaction conditions like temperature, pressure, and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production scales up these reactions with optimized parameters, ensuring consistency and cost-effectiveness. Techniques such as continuous flow reactors may be employed to handle larger quantities while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation
It can participate in oxidation reactions, potentially modifying the pyrrolidinyl or pyrazolyl groups.
Reduction
Reduction reactions might alter the functional groups attached to the pyrrolidinyl or pyrazolyl moieties.
Substitution
Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidinyl and pyrazolyl rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often require precise temperature control and inert atmospheres.
Major Products
Products of these reactions include modified analogs of the original compound, with alterations in the pyrrolidinyl, pyrazolyl, or pyrimidinyl groups, leading to compounds with potentially different or enhanced properties.
Wissenschaftliche Forschungsanwendungen
The compound finds extensive use in scientific research due to its versatile properties:
Chemistry
It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology
Studies often explore its interaction with biological molecules, investigating its potential as a biochemical probe.
Medicine
Industry
Industrial applications may involve its use in material science, particularly in the development of novel polymers or as a catalyst in certain reactions.
Wirkmechanismus
The compound exerts its effects through specific interactions with molecular targets. Its structure enables it to bind with high affinity to particular enzymes or receptors, influencing their activity. Pathways involved may include modulation of enzyme activity, receptor binding, and alteration of signaling pathways. Understanding these interactions at the molecular level is crucial for developing its applications in medicine and biology.
Vergleich Mit ähnlichen Verbindungen
In comparison to other similar compounds, (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone stands out due to its unique combination of structural elements. For instance, the presence of both pyrrolidinyl and pyrazolyl groups in a single molecule provides a distinct set of chemical and biological properties not found in similar compounds such as (6-ethyl-5-fluoropyrimidin-4-yl)hydroxypyrrolidinone or trimethylpyrazolylmethanone analogs.
Eigenschaften
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O2/c1-5-13-15(18)16(20-9-19-13)25-12-6-7-23(8-12)17(24)14-10(2)21-22(4)11(14)3/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVZSVGXUYBUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N(N=C3C)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2960064.png)

![2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole](/img/structure/B2960067.png)

![1-(1,2-benzoxazol-3-yl)-N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}methanesulfonamide](/img/structure/B2960069.png)
![3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dichlorophenyl)urea](/img/structure/B2960071.png)



![(2E)-4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)but-2-enoic acid](/img/structure/B2960078.png)

![Ethyl 5-butyramido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2960082.png)

